1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(4-methoxyphenyl)urea
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Description
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is utilized for the synthesis of ureas from carboxylic acids. This environmentally friendly and cost-effective method offers good yields without racemization under mild conditions, compatible with common N-protecting and OH protecting groups. The process facilitates one-pot conversion from carboxylic acid to urea, highlighting a practical approach for synthesizing urea derivatives, including potentially the specified compound (Thalluri et al., 2014).
Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors were synthesized, emphasizing the importance of optimizing spacer length for inhibitory activity. This study showcases the application of urea derivatives in biochemistry, with implications for designing inhibitors based on urea frameworks (Vidaluc et al., 1995).
Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates the chemical versatility of urea derivatives, allowing for selective functionalization. This method's high yields and compatibility with various electrophiles underline the compound's potential in synthetic organic chemistry (Smith et al., 2013).
Potential Applications
Electro-Fenton degradation studies involving antimicrobials highlight the environmental applications of urea derivatives. The research into urea's role in degrading persistent organic pollutants via advanced oxidation processes points to its potential in wastewater treatment and environmental remediation (Sirés et al., 2007).
Photodegradation and hydrolysis of selected pesticides in water, including substituted urea herbicides, illustrate the environmental stability and degradation pathways of urea derivatives. Such studies are crucial for assessing the environmental impact of chemical compounds, including those with urea structures (Gatidou & Iatrou, 2011).
Inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase by some tetrahydropyrimidine-5-carboxylates, another class of cyclic urea derivatives, showcase the biomedical relevance of urea compounds. Their effectiveness in enzyme inhibition suggests potential therapeutic applications (Sujayev et al., 2016).
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14-3-5-15(6-4-14)18(25-12-11-22)13-20-19(23)21-16-7-9-17(24-2)10-8-16/h3-10,18,22H,11-13H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIMDDJPDIAATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)OC)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.